Spectral data for Ethyl [(4-bromophenyl)amino]acetate (NMR, IR, Mass Spec)
Spectral data for Ethyl [(4-bromophenyl)amino]acetate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for Ethyl [(4-bromophenyl)amino]acetate, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of a complete public spectral dataset for this specific molecule, this guide synthesizes information from analogous compounds and fundamental spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers working with this and structurally related molecules.
Molecular Structure and an Overview of its Spectroscopic Features
Ethyl [(4-bromophenyl)amino]acetate possesses a secondary amine, an ester, and a para-substituted brominated aromatic ring. Each of these functional groups will give rise to characteristic signals in their respective spectra, allowing for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Predicted Chemical Shifts
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-a (CH₃) | ~1.2-1.3 | Triplet | 3H | Aliphatic methyl protons adjacent to a methylene group. |
| H-b (CH₂) | ~4.1-4.2 | Quartet | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |
| H-c (CH₂) | ~3.9-4.1 | Singlet | 2H | Methylene protons adjacent to the nitrogen and the carbonyl group. |
| H-d (NH) | ~4.5-5.5 | Broad Singlet | 1H | Amine proton, chemical shift can vary with concentration and solvent.[1][2] |
| H-e (Aromatic) | ~6.6-6.8 | Doublet | 2H | Aromatic protons ortho to the amino group. |
| H-f (Aromatic) | ~7.2-7.4 | Doublet | 2H | Aromatic protons meta to the amino group and ortho to the bromine. |
The downfield shift of aromatic protons is a known characteristic in substituted anilines.[3] The broadness of the NH peak is typical for amine protons due to exchange processes.[2][4]
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (CH₃) | ~14 | Ethyl group methyl carbon. |
| C-2 (CH₂) | ~61 | Ethyl group methylene carbon, attached to oxygen. |
| C-3 (CH₂) | ~45-50 | Methylene carbon adjacent to the nitrogen and carbonyl group. |
| C-4 (C=O) | ~170-172 | Carbonyl carbon of the ester. |
| C-5 (Aromatic C-NH) | ~145-148 | Aromatic carbon attached to the nitrogen. |
| C-6 (Aromatic C-H) | ~114-116 | Aromatic carbons ortho to the amino group. |
| C-7 (Aromatic C-Br) | ~110-113 | Aromatic carbon attached to the bromine. |
| C-8 (Aromatic C-H) | ~132 | Aromatic carbons meta to the amino group. |
The chemical shifts of aromatic carbons are influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Description |
| N-H Stretch | 3350-3310 | Medium, sharp |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Ester) | ~1735 | Strong, sharp |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to strong |
| C-N Stretch (Aromatic amine) | 1335-1250 | Medium |
| C-O Stretch (Ester) | 1300-1000 | Strong |
| C-Br Stretch | 600-500 | Medium to weak |
A key feature will be the N-H stretch of the secondary amine, which typically appears as a single sharp peak.[1][5][6][7] The strong absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl group.[6][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Fragmentation Pattern:
The molecular ion peak (M⁺) is expected to show two peaks of nearly equal intensity (M⁺ and M+2⁺) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Workflow for Mass Spectrometry Fragmentation Analysis:
Caption: Predicted fragmentation pathways for Ethyl [(4-bromophenyl)amino]acetate.
Key Predicted Fragments:
| m/z | Fragment | Description |
| 258/260 | [M]⁺ | Molecular ion |
| 213/215 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 184/186 | [M - CH₂COOCH₂CH₃]⁺ | Alpha-cleavage, loss of the ethyl acetate side chain. |
| 179 | [M - Br]⁺ | Loss of the bromine atom. |
The fragmentation of haloanilines can be complex, but the loss of the halogen radical is a common pathway.[9] Alpha-cleavage is a characteristic fragmentation for amines.[10][11]
Experimental Protocols
While specific experimental data for the title compound is not provided, the following are general, standard protocols for obtaining the spectral data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Logical Relationship of Spectroscopic Techniques for Structural Elucidation:
Caption: Workflow illustrating the complementary nature of spectroscopic techniques.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the key spectral features of Ethyl [(4-bromophenyl)amino]acetate. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this compound in their synthetic and analytical endeavors. The provided protocols and interpretive guidance serve as a valuable resource for professionals in the field of chemical and pharmaceutical sciences.
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![Reaction scheme showing 4-bromoaniline reacting with ethyl bromoacetate in the presence of a base to yield Ethyl [(4-bromophenyl)amino]acetate and the salt of the base and HBr.](https://i.imgur.com/example.png)
